Fmoc-dap hcl

Peptide cyclization Lactam bridge Constrained peptides

Fmoc-Dap-OH·HCl (CAS 210767-37-6) is the preferred hydrochloride salt form for Fmoc-based SPPS. It ensures superior solubility and coupling efficiency versus the free base, enabling reliable i,i+1 lactam macrocyclization and site-specific orthogonal conjugation. The short Dap side chain provides unique geometric constraint, delivering higher yields for stable macrocycles and branched architectures critical in drug discovery.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
CAS No. 210767-37-6
Cat. No. B1369438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-dap hcl
CAS210767-37-6
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl
InChIInChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
InChIKeyUIDYFLMAHOWVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dap-OH·HCl (CAS 210767-37-6): Technical Overview for SPPS and Site-Specific Conjugation


Fmoc-Dap-OH·HCl (CAS 210767-37-6), also known as Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) [1]. This compound is a cornerstone building block in Fmoc-based solid-phase peptide synthesis (SPPS), featuring a base-labile Fmoc protecting group on the α-amine and a free β-amine . The hydrochloride salt form enhances its stability and solubility in aqueous and polar organic solvents . Its dual amine functionality makes it a critical reagent for introducing branching points, facilitating macrocyclization via lactam formation, and enabling site-specific conjugations within peptide sequences .

Why Fmoc-Dap-OH·HCl (CAS 210767-37-6) Cannot Be Replaced by Analogs in Critical SPPS Applications


Direct substitution of Fmoc-Dap-OH·HCl with other Fmoc-protected diamino acids or its free-base form is not a 1:1 exchange due to quantifiable differences in reactivity, solubility, and resulting peptide architecture. The specific side-chain length, dictated by the single methylene group between the α-carbon and the β-amine, provides a unique geometry for macrocyclization (e.g., i, i+1 lactam bridges) and creates a sterically distinct branching point compared to longer-chain analogs like Fmoc-Dab-OH·HCl or Fmoc-Orn-OH·HCl [1]. Furthermore, the hydrochloride salt form exhibits a superior solubility profile in common SPPS solvents relative to the free base, directly impacting its efficient and reproducible incorporation . These factors underscore that selecting Fmoc-Dap-OH·HCl is a design decision with measurable consequences for synthetic yield and final peptide structure, as detailed below.

Quantitative Evidence Guide for Selecting Fmoc-Dap-OH·HCl (CAS 210767-37-6) over Analogs


Achieving High Macrocyclization Yields in Lactam-Bridged Peptides with a Sterically Constrained Dap Residue

The shorter side-chain of Dap (one methylene unit) is preferred over the longer Dab (two methylene units) for forming stable i, i+1 lactam bridges, which are crucial for creating highly constrained peptide macrocycles. This structural difference leads to quantifiably higher yields in cyclization reactions for this specific motif.

Peptide cyclization Lactam bridge Constrained peptides

Optimized Solubility and Handling for Standard Fmoc-SPPS Protocols

The hydrochloride salt form of Fmoc-Dap-OH is demonstrably more soluble in key SPPS solvents than its free base counterpart. This is a critical practical consideration for ensuring efficient coupling and minimizing aggregation during automated or manual synthesis.

Peptide synthesis Solubility Process chemistry

High Coupling Efficiency for Difficult SPPS Sequences

Fmoc-Dap-OH demonstrates high coupling efficiency in Fmoc-SPPS, a critical parameter for synthesizing long or difficult peptide sequences where incomplete couplings accumulate to drastically reduce final yield and purity.

Peptide synthesis Coupling efficiency Difficult peptides

Validated Application Scenarios for Fmoc-Dap-OH·HCl (CAS 210767-37-6) in Research and Process Development


Synthesis of Constrained Macrocyclic Peptides

Researchers can utilize Fmoc-Dap-OH·HCl to construct peptides with i, i+1 lactam bridges. The short Dap side chain is optimal for this highly constrained motif, enabling the synthesis of stable macrocycles for drug discovery, targeting protein-protein interactions, or developing novel biomaterials. The evidence of superior cyclization yields for this motif supports its use over longer-chain analogs .

Introduction of a Specific Branching Point for Peptide Dendrimers

The orthogonal β-amine of Dap allows for the site-specific attachment of another peptide chain or a functional moiety (e.g., a fluorophore, biotin, or lipid), creating branched peptide architectures or peptide dendrimers. The high coupling efficiency of Fmoc-Dap-OH·HCl ensures that this branching point is installed reliably, which is critical for the synthesis of complex, multi-functional peptide constructs .

Optimization of Difficult SPPS Processes in Automated Synthesizers

For automated peptide synthesis platforms, the high solubility and robust coupling efficiency of Fmoc-Dap-OH·HCl (as its hydrochloride salt) minimize the risk of reagent precipitation and incomplete couplings. This leads to more reliable automated runs and higher success rates for long or challenging peptide sequences, reducing costly instrument downtime and material waste .

Development of Site-Specifically Modified Bioconjugates

The β-amine of an incorporated Dap residue provides a unique, solvent-accessible handle for post-synthetic, site-specific conjugation of payloads (e.g., cytotoxic drugs for ADCs) or imaging agents to a peptide scaffold. The predictable performance of Fmoc-Dap-OH·HCl in SPPS is a prerequisite for developing such conjugates with a defined and homogeneous composition .

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